
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is a chemical compound with the molecular formula C6H7Br2F3O2 and a molecular weight of 327.92 . This compound is characterized by the presence of bromine, fluorine, and ester functional groups, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of catalysts. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the product. Additionally, industrial methods may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and esterification reactions.
Biology: It may be used in biochemical studies to investigate the effects of bromine and fluorine-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release butanoic acid and ethanol, while the bromine and fluorine atoms can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has a similar structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: This compound contains a single bromine atom and a keto group, offering different reactivity and applications compared to the dibromo derivative.
Uniqueness
Butanoic acid, 2,3-dibromo-4,4,4-trifluoro-, ethyl ester is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C6H7Br2F3O2 |
|---|---|
Poids moléculaire |
327.92 g/mol |
Nom IUPAC |
ethyl 2,3-dibromo-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H7Br2F3O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h3-4H,2H2,1H3 |
Clé InChI |
ZYEFQQDGFOQJPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(F)(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


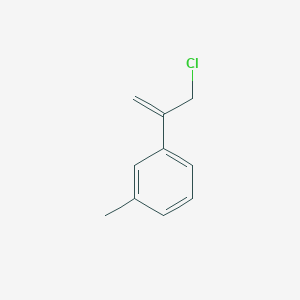
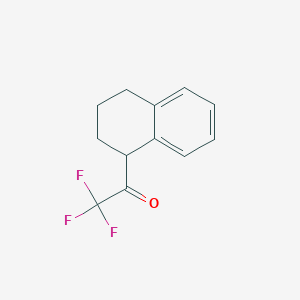
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
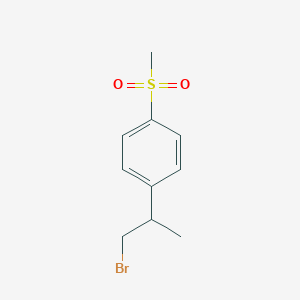
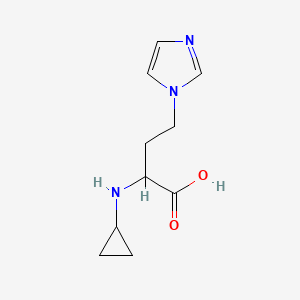
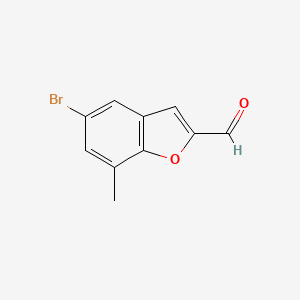
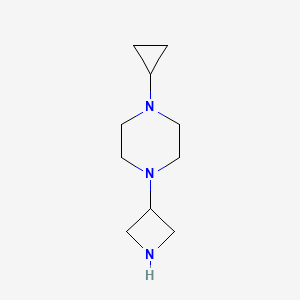
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)

![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)
